molecular formula C26H28N6O4 B15382621 Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate

Numéro de catalogue: B15382621
Poids moléculaire: 488.5 g/mol
Clé InChI: CNQUEOCTBPYEKI-GOSISDBHSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

This compound is a purine-derived molecule featuring a tert-butyl-protected pyrrolidine ring with an (R)-configuration at the 3-position. Key structural elements include:

  • A 6-amino-8-oxo purine core, which is critical for hydrogen bonding interactions in biological targets.
  • A chiral pyrrolidine ring modified with a tert-butyloxycarbonyl (Boc) group, improving metabolic stability and solubility .

Synthesis involves multi-step processes, including Suzuki-Miyaura coupling (e.g., reaction of p-phenoxyphenylboronic acid with purine intermediates) and catalytic hydrogenation for Boc deprotection .

Propriétés

Formule moléculaire

C26H28N6O4

Poids moléculaire

488.5 g/mol

Nom IUPAC

tert-butyl (3R)-3-[6-amino-8-oxo-7-(4-phenoxyphenyl)purin-9-yl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C26H28N6O4/c1-26(2,3)36-25(34)30-14-13-18(15-30)32-23-21(22(27)28-16-29-23)31(24(32)33)17-9-11-20(12-10-17)35-19-7-5-4-6-8-19/h4-12,16,18H,13-15H2,1-3H3,(H2,27,28,29)/t18-/m1/s1

Clé InChI

CNQUEOCTBPYEKI-GOSISDBHSA-N

SMILES isomérique

CC(C)(C)OC(=O)N1CC[C@H](C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

SMILES canonique

CC(C)(C)OC(=O)N1CCC(C1)N2C3=NC=NC(=C3N(C2=O)C4=CC=C(C=C4)OC5=CC=CC=C5)N

Origine du produit

United States

Comparaison Avec Des Composés Similaires

Structural Analogs and Key Differences

The following table highlights structural and functional distinctions between the target compound and analogs:

Compound Name Core Structure Substituents/Modifications Biological Activity (Inferred) Synthesis Method Reference
Tert-butyl (R)-3-(6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-YL)pyrrolidine-1-carboxylate (Target) Purine-Pyrrolidine 4-Phenoxyphenyl, Boc-protected (R)-pyrrolidine Kinase inhibition, Anticancer Suzuki coupling, Boc protection
(2S,3R)-2-(((tert-Butyldiphenylsilyl)oxy)methyl)-3-(4-(7-oxooctyl)phenyl)pyrrolidine-1-carboxylate Pyrrolidine 7-Oxooctylphenyl, silyloxy-methyl Anticancer (dual-acting) General Procedure B
tert-Butyl (S)-2-(2-(4-octylphenyl)-2-oxoethyl)pyrrolidine-1-carboxylate Pyrrolidine 4-Octylphenyl, ketone side chain Not specified General Procedure C
tert-Butyl 3-(6-amino-8-oxo-7,8-dihydro-9H-purin-9-yl)azetidine-1-carboxylate Purine-Azetidine Unsubstituted purine, Boc-protected azetidine Kinase inhibition (reduced) Hydrogenation
Diethyl (2-{[(3R)-3-[6-amino-8-oxo-7-(4-phenoxyphenyl)-7,8-dihydro-9H-purin-9-yl]pyrrolidin-1-yl}-2-oxoethyl)phosphonate Purine-Pyrrolidine 4-Phenoxyphenyl, phosphonate ester Prodrug potential Phosphorylation

Key Findings from Comparative Analysis

Impact of Heterocyclic Core: The purine core in the target compound and its azetidine analog () enables interactions with ATP-binding pockets in kinases. However, the azetidine analog’s smaller ring size may reduce binding affinity due to conformational strain . Analogs lacking the purine moiety (e.g., compounds) likely target non-kinase pathways, such as sphingosine-1-phosphate receptors .

Substituent Effects: The 4-phenoxyphenyl group in the target compound enhances lipophilicity (clogP ~5.2) compared to the 4-octylphenyl group (clogP ~6.8), balancing solubility and membrane permeability . Boc protection improves metabolic stability over unprotected pyrrolidine derivatives (e.g., 8-(4-((2S,3R)-2-(hydroxymethyl)pyrrolidin-3-yl)phenyl)octan-2-one hydrochloride), which may undergo rapid oxidation .

Stereochemical Influence :

  • The (R)-configuration at the pyrrolidine ring in the target compound likely confers higher target selectivity than (S)-isomers, as seen in related kinase inhibitors .

Synthetic Complexity :

  • The target compound requires rigorous coupling and protection steps (e.g., Suzuki reaction, Boc protection), whereas analogs with simpler substituents (e.g., octylphenyl) are synthesized via shorter routes .

Q & A

Basic Question: What are the key synthetic strategies and purification methods for this compound?

Answer:
The synthesis involves multi-step organic reactions, including:

  • Protection/deprotection of functional groups : Use of tert-butyloxycarbonyl (Boc) groups to protect amines, as seen in pyrrolidine derivatives (e.g., tert-butyl (R)-2-(4-octylphenethyl)pyrrolidine-1-carboxylate synthesis via hydrogenation and column chromatography ).
  • Cross-coupling reactions : Palladium-catalyzed couplings (e.g., Pd(PPh₃)₄ with Cs₂CO₃ in dioxane) to introduce aryl/alkyl groups .
  • Purification : Column chromatography (silica gel, eluents like ethanol/chloroforom or ethyl acetate/hexane) and recrystallization to achieve >90% purity .
    Critical parameters include reaction temperature (e.g., 0–20°C for sulfonylation ) and reagent stoichiometry.

Basic Question: How is the compound’s structure confirmed experimentally?

Answer:
Structural validation relies on:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm stereochemistry (e.g., pyrrolidine ring protons at δ 3.2–4.0 ppm) and substituent positions .
  • High-resolution mass spectrometry (HRMS-ESI) : To verify molecular weight (e.g., [M+H]+ ion matching calculated values within 0.5 ppm error) .
  • Optical rotation : Chiral integrity is confirmed via specific rotation measurements (e.g., [α]D = +15.23° for related compounds) .

Advanced Question: How can stereochemical integrity be ensured during synthesis?

Answer:

  • Chiral auxiliaries : Use of enantiomerically pure starting materials (e.g., (R)- or (S)-pyrrolidine derivatives) .
  • Stereoselective reactions : Phosphine-catalyzed cycloisomerization to control ring conformation .
  • Analytical validation : Chiral HPLC or circular dichroism (CD) to detect enantiomeric excess . Contradictions in optical data (e.g., unexpected rotation values) may indicate racemization, requiring reaction condition optimization (e.g., lower temperature, inert atmosphere) .

Advanced Question: How to address contradictions in yield and purity data across synthetic batches?

Answer:

  • Root-cause analysis : Compare reaction conditions (e.g., tert-butyl (R)-pyrrolidine derivatives showing 62% vs. 93% yields due to solvent polarity or catalyst loading differences ).
  • Quality control : Implement in-process monitoring (e.g., TLC or HPLC) to identify intermediates or byproducts .
  • Replicate studies : Repeat reactions with controlled variables (e.g., anhydrous solvents, degassed systems) to isolate contributing factors .

Advanced Question: What methodologies are recommended for studying its biological activity?

Answer:

  • In vitro assays : Test inhibition of purine-binding enzymes (e.g., kinases) using fluorescence polarization or SPR .
  • Metabolic stability : Incubate with liver microsomes and analyze via LC-MS to assess oxidation susceptibility (e.g., tert-butyl ester hydrolysis) .
  • Cellular uptake : Radiolabel the compound or use fluorescent tags to track intracellular distribution .

Advanced Question: How to resolve discrepancies in NMR or HRMS data?

Answer:

  • Signal assignment : Compare experimental shifts to computed NMR spectra (DFT calculations) .
  • Isotopic pattern analysis : HRMS isotopic clusters (e.g., bromine’s ¹:¹ ratio) confirm elemental composition .
  • Contamination checks : Analyze byproducts (e.g., tert-butyl degradation products at δ 1.4 ppm in ¹H NMR) .

Advanced Question: What are optimal storage conditions to ensure stability?

Answer:

  • Lyophilization : Store as a freeze-dried solid under argon to prevent hydrolysis of the Boc group .
  • Temperature : –20°C for long-term stability; avoid repeated freeze-thaw cycles .
  • Solvent selection : Use anhydrous DMSO or acetonitrile for stock solutions to minimize ester degradation .

Advanced Question: How to design derivatives for structure-activity relationship (SAR) studies?

Answer:

  • Functional group modification : Replace the phenoxyphenyl group with bioisosteres (e.g., pyridyl) via Suzuki coupling .
  • Scaffold hopping : Synthesize purine analogs (e.g., 8-oxo to 8-thio substitution) to assess electronic effects .
  • Pharmacophore mapping : Use molecular docking to predict binding interactions with target proteins (e.g., BACE-1 inhibition) .

Advanced Question: What analytical challenges arise in quantifying this compound in biological matrices?

Answer:

  • Matrix effects : Use internal standards (e.g., deuterated analogs) during LC-MS/MS to normalize ion suppression .
  • Low abundance : Enrich via solid-phase extraction (C18 cartridges) prior to analysis .
  • Metabolite interference : Perform MS/MS fragmentation to distinguish parent compound from metabolites .

Advanced Question: How to validate synthetic routes for scalability?

Answer:

  • Process optimization : Replace column chromatography with crystallization (e.g., tert-butyl derivatives crystallizing in ethanol/water) .
  • Green chemistry : Substitute toxic reagents (e.g., Dess–Martin periodinane) with catalytic oxidation methods .
  • Flow chemistry : Test continuous-flow synthesis to improve reaction control and yield .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.